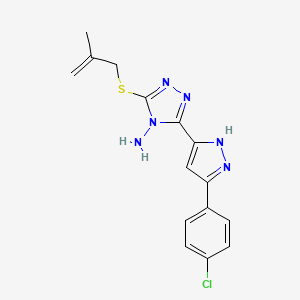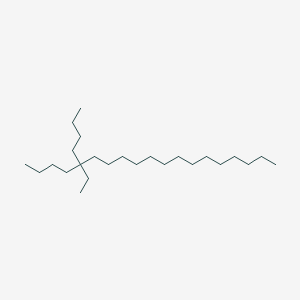
5-Butyl-5-ethylnonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-5-ethylnonadecane is an organic compound with the molecular formula C25H52 It is a long-chain hydrocarbon, specifically an alkane, characterized by the presence of butyl and ethyl substituents on a nonadecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethylnonadecane can be achieved through several methods, including:
Alkylation of Nonadecane: This involves the introduction of butyl and ethyl groups onto a nonadecane molecule. The reaction typically requires a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Grignard Reaction: Another method involves the use of Grignard reagents. For instance, reacting nonadecane with butylmagnesium bromide and ethylmagnesium bromide can yield the desired product. This reaction is usually carried out in an anhydrous ether solvent under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Alkylation: Utilizing zeolite catalysts to facilitate the alkylation process, which can be more efficient and environmentally friendly.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-5-ethylnonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert any oxidized forms back to the alkane. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, reacting with chlorine or bromine under UV light can yield halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine under UV light.
Major Products
Oxidation: Butyl and ethyl-substituted alcohols, ketones, or carboxylic acids.
Reduction: The original alkane.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
5-Butyl-5-ethylnonadecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-Butyl-5-ethylnonadecane primarily involves its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonadecane: A straight-chain alkane with no substituents.
5-Butylnonadecane: A nonadecane with a butyl substituent.
5-Ethylnonadecane: A nonadecane with an ethyl substituent.
Uniqueness
5-Butyl-5-ethylnonadecane is unique due to the presence of both butyl and ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This dual substitution can also affect its interactions in biological and industrial applications, making it distinct from its simpler counterparts.
Eigenschaften
CAS-Nummer |
921756-87-8 |
|---|---|
Molekularformel |
C25H52 |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
5-butyl-5-ethylnonadecane |
InChI |
InChI=1S/C25H52/c1-5-9-12-13-14-15-16-17-18-19-20-21-24-25(8-4,22-10-6-2)23-11-7-3/h5-24H2,1-4H3 |
InChI-Schlüssel |
HUACUOQTEDQLMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
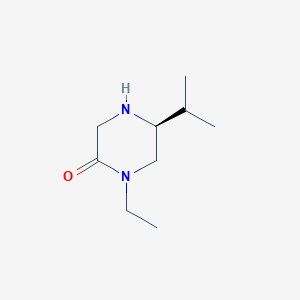
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
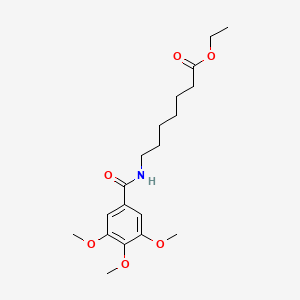
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
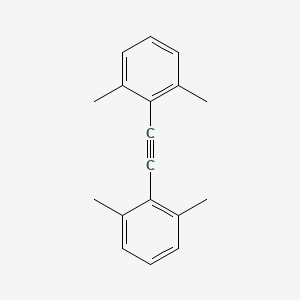
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
